

Fucoxanthin IC₅₀ Values Across Cell Lines and Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fucoxanthin

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The table below compiles IC₅₀ values (the concentration required for 50% inhibition) of **Fucoxanthin** from various experimental models, demonstrating its potency across different cancer cell lines and enzymes.

Cell Line / Enzyme	Cancer Type / Target	IC ₅₀ Value	Experimental Duration	Citation
MOLM13	FLT3-ITD Acute Myeloid Leukemia (AML)	~16.7 µM	24 hours	[1]
FaDu	Human Pharyngeal Squamous Cell Carcinoma (HPSCC)	6.21 µg/mL	48 hours	[2]
Detroit 562	Human Pharyngeal Squamous Cell Carcinoma (HPSCC)	6.55 µg/mL	48 hours	[2]
α-amylase	Enzyme (Diabetes/Obesity management)	0.186 µg/mL	Not Specified	[3]
Glucoamylase	Enzyme (Diabetes/Obesity management)	0.158 µg/mL	Not Specified	[3]

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the methodologies used in the cited studies for determining IC₅₀ values and investigating mechanisms of action.

Cell Viability and IC₅₀ Determination

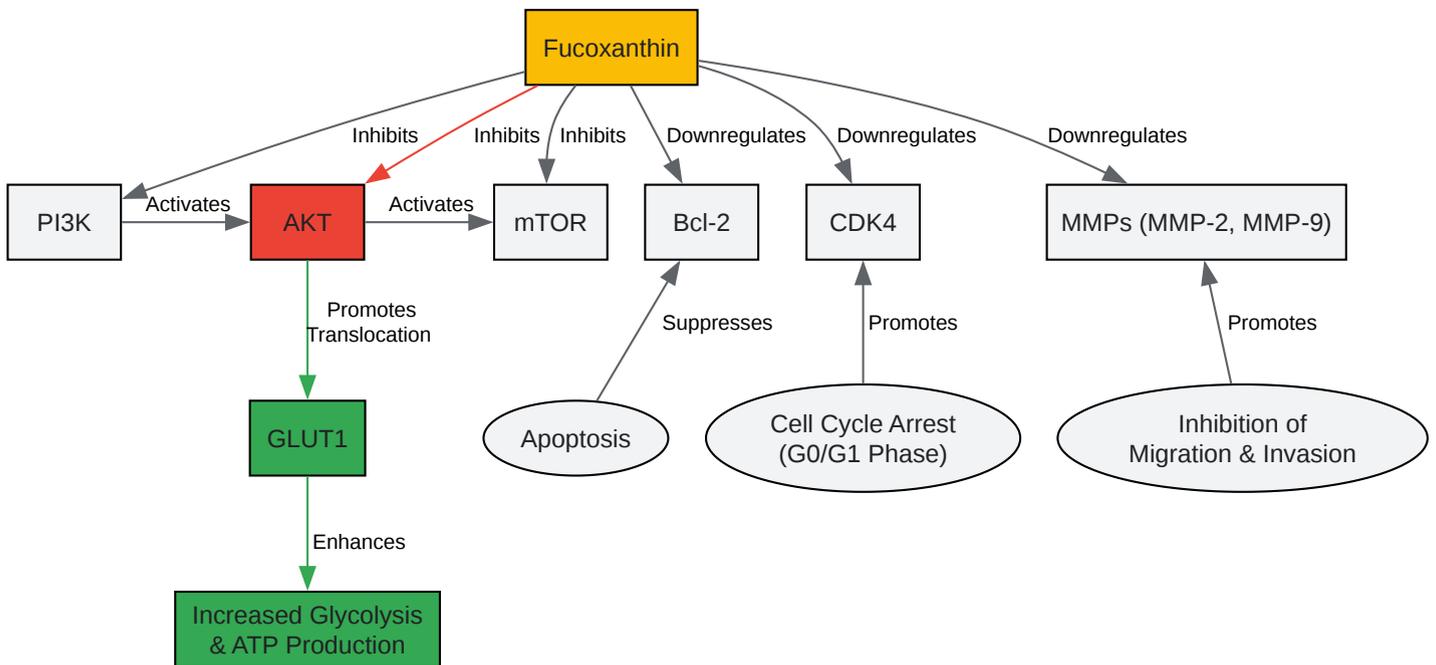
- **Cell Lines Used:** Studies commonly use human cancer cell lines such as MOLM13 (leukemia), FaDu, and Detroit 562 (pharyngeal squamous cell carcinoma) [1] [2].
- **Procedure:** Cells are seeded in 96-well plates and treated with a range of **Fucoxanthin** concentrations for set durations (e.g., 24 or 48 hours) [1] [2].
- **Viability Assay:** Cell viability is measured using kits like **CCK-8** or **MTT**. These assays measure the metabolic activity of living cells, which correlates with cell number and health [1] [2].
- **IC₅₀ Calculation:** The data from the viability assays are used to calculate the IC₅₀ value, often via a four-parameter logistic model [1].

Enzyme Inhibition Assays

- **Enzymes Targeted:** Studies have evaluated **Fucoxanthin**'s inhibition of digestive enzymes like **α-amylase** and **glucoamylase**, relevant for managing blood sugar levels [3].
- **Procedure:** The extracted **Fucoxanthin** is mixed with the enzyme and its specific substrate. The rate of the enzymatic reaction is monitored spectrophotometrically [3].
- **IC₅₀ Calculation:** The IC₅₀ value is determined as the concentration of **Fucoxanthin** that reduces the enzyme's activity by 50% under the specified assay conditions [3].

Mechanisms of Action and Signaling Pathways

Fucoxanthin exerts its anti-cancer effects through multiple pathways, primarily by inhibiting key signaling proteins and disrupting cancer cell metabolism.



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The diagram above illustrates the key molecular interactions. The following points explain the biological consequences:

- Induction of Apoptosis: By downregulating **Bcl-2** (an anti-apoptotic protein), **Fucoxanthin** promotes programmed cell death in cancer cells [1].
- Cell Cycle Arrest: **Fucoxanthin** treatment leads to downregulation of **CDK4**, a key protein that drives the cell cycle from the G1 to S phase. This results in the arrest of cancer cells in the G0/G1 phase, preventing their proliferation [1] [2].
- Inhibition of Metastasis: **Fucoxanthin** reduces the expression of **Matrix Metalloproteinases (MMPs)**, such as MMP-2 and MMP-9. These enzymes are crucial for cancer cell invasion and metastasis. Their suppression limits the cancer's ability to spread [2].
- Disruption of Cellular Metabolism: A key mechanism involves the direct inhibition of the **AKT** kinase. This inhibition suppresses the membrane translocation of glucose transporter **GLUT1**, reducing glucose uptake and subsequent ATP production. This metabolic reprogramming starves cancer cells of energy [1].

Key Takeaways for Researchers

- **Potency Varies by Model:** **Fucoxanthin**'s effectiveness is highly context-dependent, showing different IC_{50} values across cancer types and enzymatic targets.
- **Multi-Target Mechanism:** Its strength lies in its ability to simultaneously target multiple hallmarks of cancer—proliferation, survival, metabolism, and metastasis—primarily through the inhibition of the **PI3K/AKT/mTOR** pathway [1] [2].
- **Therapeutic Potential:** The strong inhibitory activity against digestive enzymes like α -amylase and glucoamylase also highlights its potential application in managing **obesity and diabetes** [3].

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References

1. Fucoxanthin inhibits the proliferation of MOLM13 cells by ... [pmc.ncbi.nlm.nih.gov]
2. Fucoxanthin Inhibits the Proliferation and Metastasis ... [pmc.ncbi.nlm.nih.gov]
3. Optimization of fucoxanthin extraction obtained from ... [pmc.ncbi.nlm.nih.gov]

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